
3-Bromo-2Z-heptenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-bromohept-2-enoic acid is a hept-2-enoic acid carrying a bromo- substituent at C-3. It is a monounsaturated fatty acid, a 2-heptenoic acid and a bromo fatty acid. It derives from an (E)-hept-2-enoic acid.
Applications De Recherche Scientifique
Antioxidant Properties and Enzyme Inhibition
- 3-Bromo-2Z-heptenoic acid and related bromophenols exhibit potent antioxidant activities, comparable to standard antioxidants such as α-tocopherol and butylated hydroxytoluene (Öztaşkın, Gülçin, Göksu, & Taslimi, 2017).
- These compounds also inhibit metabolic enzymes such as acetylcholinesterase and butyrylcholinesterase, showing therapeutic potential in neurodegenerative diseases (Öztaşkın, Gülçin, Göksu, & Taslimi, 2017).
Synthetic Chemistry Applications
- This compound is utilized in the synthesis of highly substituted cyclopentane and cyclohexane derivatives through a sequence of S(N)2-conjugate addition reactions (Tong, Chen, Chong, Heng, & Chiba, 2012).
- It has been used in the synthesis of new hydantoin compounds, which display significant antitussive effects (Zhang, Song, & Wang, 2013).
Photocatalysis
- This compound is involved in photocatalytic protonation processes, demonstrating its potential in light-driven chemical transformations (Das, Banerjee, & Hanson, 2016).
Antioxidant and Radical Scavenging Activity
- Bromophenol derivatives of this compound show significant antioxidant and radical scavenging activities, which could be beneficial in food preservation and pharmaceutical applications (Li, Li, Ji, & Wang, 2007).
Corrosion Inhibition
- Bromophenol compounds derived from this compound have been studied for their effectiveness in inhibiting corrosion, particularly in acidic environments containing chloride (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
Propriétés
Formule moléculaire |
C7H11BrO2 |
|---|---|
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
(Z)-3-bromohept-2-enoic acid |
InChI |
InChI=1S/C7H11BrO2/c1-2-3-4-6(8)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)/b6-5- |
Clé InChI |
ZWQSWMXYEPWSRT-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C(=C/C(=O)O)/Br |
SMILES |
CCCCC(=CC(=O)O)Br |
SMILES canonique |
CCCCC(=CC(=O)O)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one](/img/structure/B1236418.png)
![1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1236421.png)
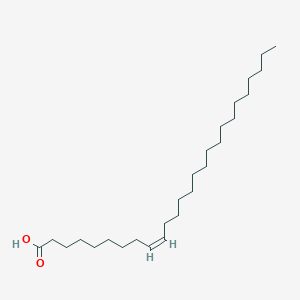
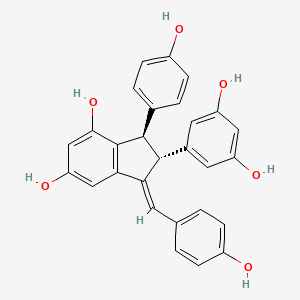
![methyl (1R,2R,4S)-4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1236428.png)

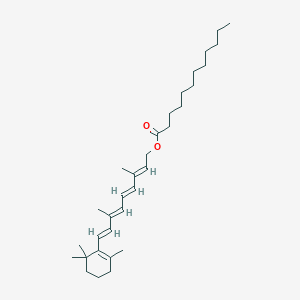
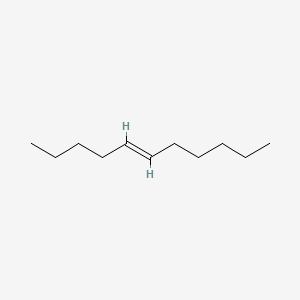
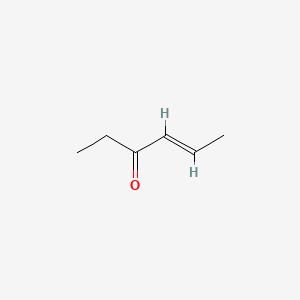


![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)


